tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the reaction of 1H-indazole-1-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:
Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation and transition metal catalysts for hydroboration. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation of the boronate ester group.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, borylation reactions can yield pinacol boronate esters, while hydroboration reactions can produce organoboron compounds that are useful intermediates in organic synthesis .
Scientific Research Applications
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis . The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
- **tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate lies in its indazole core, which provides distinct electronic and steric properties compared to other boronate esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13-11-9-8-10-12(13)14(20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPEWHUZBKSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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